molecular formula C11H12 B1581978 Benzene, 1-cyclopenten-1-yl- CAS No. 825-54-7

Benzene, 1-cyclopenten-1-yl-

Cat. No. B1581978
CAS RN: 825-54-7
M. Wt: 144.21 g/mol
InChI Key: CXMYOMKBXNPDIW-UHFFFAOYSA-N
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Description

“Benzene, 1-cyclopenten-1-yl-” is a chemical compound with the formula C11H12 . It is also known as 1-Phenylcyclopentene . The molecular weight of this compound is 144.2130 .


Molecular Structure Analysis

The molecular structure of “Benzene, 1-cyclopenten-1-yl-” can be represented by the InChI string: InChI=1S/C11H12/c1-2-6-10(7-3-1)11-8-4-5-9-11/h1-3,6-8H,4-5,9H2 . This structure is also available as a 2D Mol file or as a computed 3D SD file .


Physical And Chemical Properties Analysis

“Benzene, 1-cyclopenten-1-yl-” has a molecular weight of 144.2130 . More detailed physical and chemical properties such as boiling temperature, critical temperature, critical pressure, and density could be found in the NIST/TRC Web Thermo Tables .

Scientific Research Applications

Cyclometalation and Molecular Structures

Research on cyclometalated compounds reveals innovative methods for creating complex molecular structures. For instance, benzene derivatives undergo cyclopalladation, leading to nonpolymeric, acetate-bridged products with novel molecular box structures (B. O. and P. Steel, 1998). Such findings are crucial for understanding the structural versatility and potential applications in catalysis and molecular electronics.

Catalysis and Selectivity in Chemical Reactions

The shape of platinum nanoparticles significantly influences the selectivity of benzene hydrogenation reactions, demonstrating the critical role of nanoparticle morphology in catalytic processes (K. Bratlie et al., 2007). This research provides insights into designing catalysts for specific chemical transformations, enhancing efficiency and selectivity.

Organic Electronics and Semiconductor Materials

In the realm of organic electronics, the synthesis of benzene-based semiconducting materials offers promising avenues for high-performance thin-film transistors. Compounds such as 1,4-bis(5-decyl-2,2′-bithien-5-yl)benzene have shown remarkable electrical properties suitable for organic thin-film transistors (OTFTs) (S. Ponomarenko et al., 2005). These findings are pivotal for advancing organic electronics technology.

Novel Synthetic Pathways and Chemical Synthesis

Innovative synthetic methods enable the creation of complex benzene derivatives, such as through gold(I)-catalyzed tandem reactions leading to highly substituted benzenes (P. García-García et al., 2011). These methodologies open new pathways for synthesizing structurally diverse compounds with potential applications in medicinal chemistry and material science.

Photophysical Properties and Material Science

The photophysical properties of benzene derivatives, such as their fluorescence behavior, are essential for developing new materials for optoelectronics and sensing applications. Studies have demonstrated unique fluorescence photoswitching properties in certain benzene compounds, offering potential for super-resolution fluorescence imaging (R. Kashihara et al., 2017).

properties

IUPAC Name

cyclopenten-1-ylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12/c1-2-6-10(7-3-1)11-8-4-5-9-11/h1-3,6-8H,4-5,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXMYOMKBXNPDIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC=C(C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20231798
Record name Benzene, 1-cyclopenten-1-yl-
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Molecular Weight

144.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzene, 1-cyclopenten-1-yl-

CAS RN

825-54-7
Record name Benzene, 1-cyclopenten-1-yl-
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Record name Benzene, 1-cyclopenten-1-yl-
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Record name Benzene, 1-cyclopenten-1-yl-
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Record name (cyclopent-1-en-1-yl)benzene
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Synthesis routes and methods I

Procedure details

To a solution of 3.0 M solution of phenylmagnesium bromide in ether (49.7 mL, 149 mmol) was added THF (300 mL). To this solution cooled to 0° C. cyclopentanone (13.23 mL, 149 mmol) was added. The reaction mixture was stirred at room temperature for 30 min, then—at reflux for 2 h. Ice (20 g) was added, followed by 6N HCl, until the precipitate dissolved. The product was extracted with ether. The combined etherial layers were washed with saturated sodium bicarbonate solution, dried over anhydrous magnesium sulfate and filtered. The solvent was removed in vacuum and the residue was purified by column chromatography on silica gel to give cyclopentenylbenzene (21.49 g, 149 mmol, 100% yield) as colorless oil. LC-MS (M+H)+=145.1. 1H NMR (500 MHz, CDCl3) δ ppm 7.48 (2H, d, J=7.3 Hz), 7.35 (2H, t, J=7.8 Hz), 7.22-7.27 (1H, m), 6.22 (1H, t, J=2.1 Hz), 2.70-2.80 (2H, m), 2.52-2.64 (2H, m), 2.01-2.12 (2H, m).
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Synthesis routes and methods II

Procedure details

To a solution of 3.0 M solution of phenylmagnesium bromide in ether (49.7 mL, 149 mmol) was added THF (300 mL). To this solution cooled to 0° C. cyclopentanone (13.23 mL, 149 mmol) was added. The reaction mixture was stirred at room temperature for 30 min, then at reflux for 2 h. Ice (20 g) was added, followed by 6 N HCl, until the precipitate dissolved. The product was extracted with ether. The combined etherial layers were washed with saturated sodium bicarbonate solution, dried over anhydrous magnesium sulfate and filtered. The solvent was removed in vacuo and the residue was purified by column chromatography on silica gel to give cyclopentenylbenzene (21.49 g, 149 mmol, 100% yield) as a colorless oil. LC-MS (M+H)+=145.1. 1H NMR (500 MHz, chloroform-d) δ ppm 7.48 (2H, d, J=7.3 Hz), 7.35 (2H, t, J=7.8 Hz), 7.22-7.27 (1H, m), 6.22 (1H, t, J=2.1 Hz), 2.70-2.80 (2H, m), 2.52-2.64 (2H, m), 2.01-2.12 (2H, m).
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Synthesis routes and methods III

Procedure details

The same experiment as in Example 3 was carried out, except for using 50 ml of THF instead of 50 ml of CPME. The resulting reaction mixture was analyzed by gas chromatography to confirm that the target 1-hydroxy-1-phenylcyclopentane and phenylcyclopentene were obtained in a yield of 85% in total.
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50 mL
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Yield
85%

Synthesis routes and methods IV

Procedure details

The same experiment as in Example 2 was carried out, except for using 2.5 g (0.03 mol) cyclopentanone instead of 1.74 g of acetone. The resulting reaction mixture was analyzed by gas chromatography to confirm that the target 1-hydroxy-1-phenylcyclopentane and phenylcyclopentene were obtained in a yield of 90% in total.
Quantity
2.5 g
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90%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
M Kyari, A Cunliffe, PT Williams - Energy & Fuels, 2005 - ACS Publications
Different types and brands of used automotive tires from several countries throughout the world have been pyrolyzed in a fixed-bed reactor under identical conditions. The aim of the …
Number of citations: 201 pubs.acs.org
C Wainscott - 2019 - search.proquest.com
Bio-oil created from biomass sources do not have desirable fuel qualities. Due to their petroleum origins, plastics and micronized rubber powder (MRP) improve oil quality when co-…
Number of citations: 2 search.proquest.com
M Al-Zharani, N Abutaha - Journal of King Saud University-Science, 2023 - Elsevier
The present investigation assessed the anticancer potential and chemical profile of the polyherbal formulation (PHF6) against human breast cancer cells. The plants (Alchemilla vulgaris…
Number of citations: 2 www.sciencedirect.com

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